molecular formula C17H12 B7795387 2,3-Benzofluorene CAS No. 30777-19-6

2,3-Benzofluorene

Cat. No.: B7795387
CAS No.: 30777-19-6
M. Wt: 216.28 g/mol
InChI Key: HAPOJKSPCGLOOD-UHFFFAOYSA-N
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Description

2,3-Benzofluorene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₂. It is a derivative of fluorene, characterized by the fusion of a benzene ring to the fluorene structure. This compound is known for its presence in coal tar and its application in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Benzofluorene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be achieved by the selenium-mediated rearrangement and cyclization of dihydronaphthalene derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from coal tar, where it is present in significant amounts. The compound can be isolated and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Benzofluorene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

Scientific Research Applications

2,3-Benzofluorene has a wide range of applications in scientific research:

    Chemistry: It is used as a standard in the analysis of polycyclic aromatic hydrocarbons and in the study of their environmental impact.

    Biology: The compound is used in studies related to its mutagenic and carcinogenic properties.

    Medicine: Research on this compound includes its potential effects on human health, particularly its role in cancer research.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Benzofluorene involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can form DNA adducts, which are crucial in understanding the compound’s mutagenic and carcinogenic properties . The primary molecular target is DNA, and the pathways involved include the activation of cytochrome P450 enzymes .

Comparison with Similar Compounds

    Benzo[c]fluorene: Another polycyclic aromatic hydrocarbon with similar mutagenic properties.

    Fluorene: The parent compound of 2,3-Benzofluorene, lacking the additional benzene ring.

    Benzo[a]pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon.

Uniqueness: this compound is unique due to its specific structure, which includes an additional benzene ring fused to the fluorene core. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

11H-benzo[b]fluorene
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InChI

InChI=1S/C17H12/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-9,11H,10H2
Source PubChem
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InChI Key

HAPOJKSPCGLOOD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12
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DSSTOX Substance ID

DTXSID1022477
Record name 11H-Benzo[b]fluorene
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Molecular Weight

216.28 g/mol
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Physical Description

Colorless solid; [INCEM EHC] Beige solid; [Aldrich MSDS]
Record name 11H-Benzo(b)fluorene
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CAS No.

243-17-4, 30777-19-6
Record name 11H-Benzo[b]fluorene
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Record name 2,3-Benzofluorene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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